5-fluoro-1-methyl-1,3-diazinane-2,4,6-trione
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Overview
Description
5-fluoro-1-methyl-1,3-diazinane-2,4,6-trione is a chemical compound with the molecular formula C5H5FN2O3. It is a derivative of diazinane, a class of nitrogen-containing heterocycles. This compound is known for its unique structure, which includes a fluorine atom and a methyl group attached to a diazinane ring. It has various applications in scientific research and industry due to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-1-methyl-1,3-diazinane-2,4,6-trione typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the fluorination of 1-methyl-1,3-diazinane-2,4,6-trione using a fluorinating agent such as elemental fluorine or a fluorine-containing compound. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine. The product is then purified through crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
5-fluoro-1-methyl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically in acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide; often in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted diazinane derivatives .
Scientific Research Applications
5-fluoro-1-methyl-1,3-diazinane-2,4,6-trione has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Studies have shown that fluorinated compounds often exhibit enhanced biological activity.
Medicine: Explored as a potential pharmaceutical intermediate. Its derivatives may have therapeutic applications due to their unique chemical properties.
Industry: Utilized in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of 5-fluoro-1-methyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The fluorine atom in the compound enhances its reactivity and ability to form strong bonds with target molecules. This can lead to the inhibition of specific enzymes or receptors, resulting in various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-fluorobarbituric acid: Similar in structure but lacks the methyl group.
5-fluoropyrimidine-2,4,6-trione: Another fluorinated derivative with a different ring structure.
1-methyl-1,3-diazinane-2,4,6-trione: The non-fluorinated parent compound.
Uniqueness
5-fluoro-1-methyl-1,3-diazinane-2,4,6-trione is unique due to the presence of both a fluorine atom and a methyl group on the diazinane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its enhanced reactivity and stability compared to similar compounds make it particularly useful in research and industrial settings .
Properties
CAS No. |
93075-27-5 |
---|---|
Molecular Formula |
C5H5FN2O3 |
Molecular Weight |
160.1 |
Purity |
97 |
Origin of Product |
United States |
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